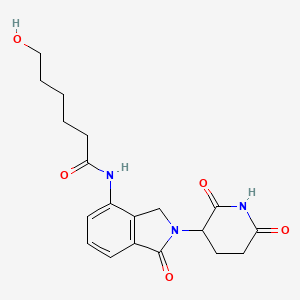
Lenalidomide-CO-C5-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-C5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide involves several key steps. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of lenalidomide often employs scalable and green processes. For example, the reduction of the nitro group can be efficiently carried out using iron powder and ammonium chloride, avoiding the use of platinum group metals . This method not only reduces costs but also minimizes environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-CO-C5-OH undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and ammonium chloride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in lenalidomide results in the formation of an amino group .
Aplicaciones Científicas De Investigación
Lenalidomide-CO-C5-OH has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various analogs and derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Lenalidomide-CO-C5-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances natural killer (NK) cell-mediated cytotoxicity.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Molecular Targets: Binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another thalidomide analog with similar immunomodulatory properties.
Uniqueness
Lenalidomide-CO-C5-OH is unique due to its enhanced potency and reduced toxicity compared to thalidomide . It also has a broader range of applications in both clinical and research settings .
Propiedades
Fórmula molecular |
C19H23N3O5 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-6-hydroxyhexanamide |
InChI |
InChI=1S/C19H23N3O5/c23-10-3-1-2-7-16(24)20-14-6-4-5-12-13(14)11-22(19(12)27)15-8-9-17(25)21-18(15)26/h4-6,15,23H,1-3,7-11H2,(H,20,24)(H,21,25,26) |
Clave InChI |
AQGKXFPXRMVFQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


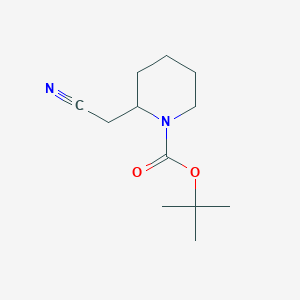
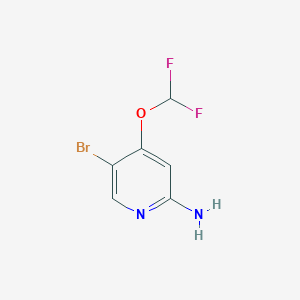
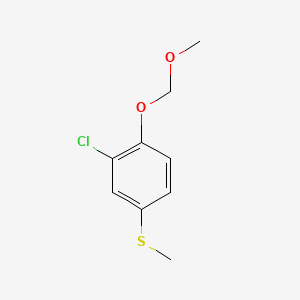
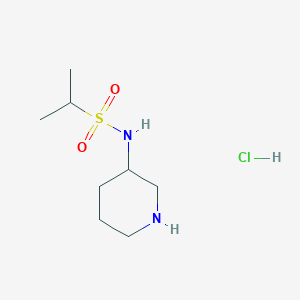
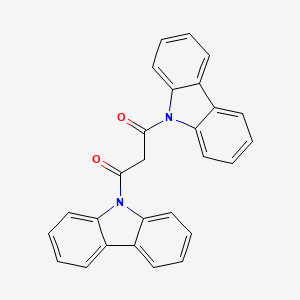

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

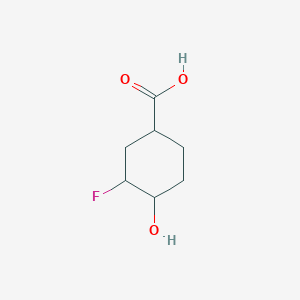
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]thietan-3-amine](/img/structure/B14776737.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14776741.png)
